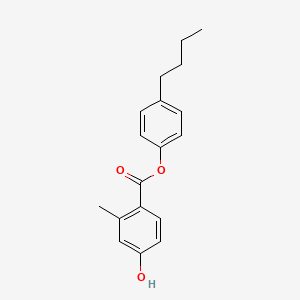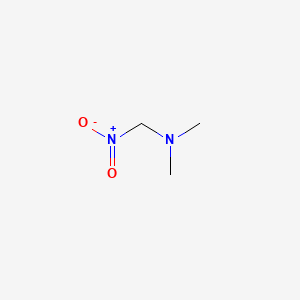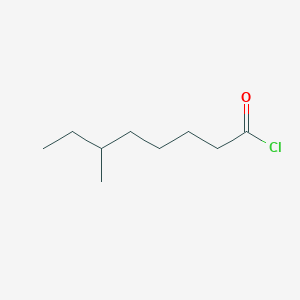
(3Z,5E)-2,7-dimethylocta-3,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z,5E)-2,7-dimethylocta-3,5-diene is an organic compound with the molecular formula C10H18. It is a diene, meaning it contains two double bonds, and its structure is characterized by the presence of methyl groups at the 2nd and 7th positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,7-dimethylocta-3,5-diene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired diene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the formation of the double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts to promote the formation of the diene from simpler precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(3Z,5E)-2,7-dimethylocta-3,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(3Z,5E)-2,7-dimethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions, particularly those involving dienes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
作用機序
The mechanism by which (3Z,5E)-2,7-dimethylocta-3,5-diene exerts its effects involves its interaction with various molecular targets. The double bonds in the compound can participate in reactions with enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, triggering a cascade of biochemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
(3Z,5E)-3,7-Dimethyl-1,3,5-octatriene: This compound has an additional double bond compared to (3Z,5E)-2,7-dimethylocta-3,5-diene, which affects its reactivity and applications.
(3Z,5E,7E)-Decatrienoic acid: This compound contains three double bonds and a carboxylic acid group, making it more reactive and suitable for different applications.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions
特性
CAS番号 |
55682-64-9 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
(3Z,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5-,8-6+ |
InChIキー |
FPZPWGSFHQXVRT-CGXWXWIYSA-N |
異性体SMILES |
CC(C)/C=C/C=C\C(C)C |
正規SMILES |
CC(C)C=CC=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)




![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)

